molecular formula C16H17NO2 B8742239 (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide

Cat. No.: B8742239
M. Wt: 255.31 g/mol
InChI Key: RFYNAVYPYXLVOM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide is an organic compound with a molecular formula of C16H17NO2 This compound is characterized by the presence of a benzamide group attached to a hydroxyphenylpropyl moiety It is a chiral molecule, with the (2S) configuration indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives can be scaled up using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-[(2S)-1-oxo-3-phenylpropan-2-yl]benzamide.

    Reduction: Formation of N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-nitrobenzamide
  • N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzamide
  • N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-chlorobenzamide

Uniqueness

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific (2S) configuration, which can influence its interaction with biological targets and its overall chemical reactivity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1

InChI Key

RFYNAVYPYXLVOM-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.